molecular formula C13H16ClNO4S B6646972 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

Cat. No. B6646972
M. Wt: 317.79 g/mol
InChI Key: LBDYYULVKKDLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, also known as CB-1158, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CB-1158 has been found to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer.

Mechanism of Action

1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid inhibits the activity of arginase, an enzyme that breaks down arginine in the body. Arginine is an essential amino acid that is required for the function of immune cells, such as T cells. By inhibiting arginase, 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid increases the levels of arginine in the body, which can lead to an increase in the activity of immune cells and a decrease in the ability of cancer cells to evade the immune system.
Biochemical and physiological effects:
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been found to have several biochemical and physiological effects, including an increase in the levels of arginine in the body, an increase in the activity of immune cells, and a decrease in the ability of cancer cells to evade the immune system. 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments include its ability to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer. 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors. However, the limitations of using 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, including:
1. Further preclinical studies to determine the safety and efficacy of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in humans.
2. Clinical trials to test the effectiveness of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid as a cancer therapy, either alone or in combination with other cancer therapies.
3. Studies to determine the optimal dosing and administration of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid.
4. Studies to determine the potential side effects of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid and how to manage them.
5. Development of new and improved small molecule inhibitors that target the arginase pathway.
Conclusion:
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer. 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Further studies are needed to determine the safety and efficacy of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in humans and its potential as a cancer therapy.

Synthesis Methods

The synthesis of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid involves several steps, including the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-aminocyclobutane-1-carboxylic acid to form 1-[(5-chloro-2-methylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid.

Scientific Research Applications

1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been found to have promising results in preclinical studies as a potential cancer therapy. It has been shown to inhibit the arginase pathway, which can lead to an increase in the immune system's ability to fight cancer. 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.

properties

IUPAC Name

1-[[(5-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-9-3-4-10(14)7-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDYYULVKKDLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid

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